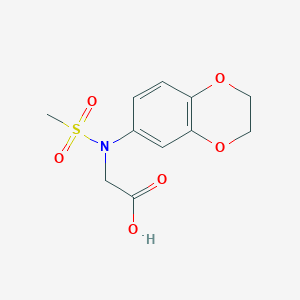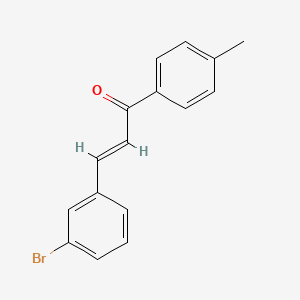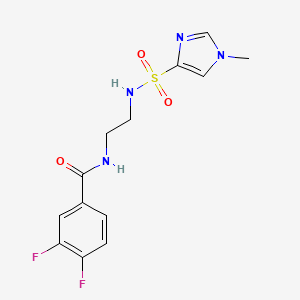
3,4-difluoro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a fundamental nitrogen heterocycle and as such mimics for various nucleoside bases as well as histidine and histamine .
Synthesis Analysis
Imidazole is prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol. The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications
Synthesis and Chemical Properties
Imidazolylbenzamides, including variations with sulfonamide functionalities, have been synthesized and investigated for their electrophysiological activity, particularly in the context of cardiac applications. Such compounds have shown potency in in vitro assays, suggesting their utility in developing treatments for arrhythmias (Morgan et al., 1990). Additionally, sulfonic acid-functionalized imidazolium salts have demonstrated efficiency in catalyzing the synthesis of benzimidazoles, showcasing their potential in green chemistry applications due to their operation at room temperature and use of atmospheric air as an oxidant (Khazaei et al., 2011).
Biological and Pharmacological Screening
Derivatives of imidazolylbenzamides and related sulfonamides have been explored for a variety of biological activities. For instance, fluoro-substituted benzothiazoles containing sulphonamido quinazolinyl imidazole structures have been synthesized and screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, highlighting the diverse pharmacological potential of these compounds (Patel et al., 2009). Another study focused on the design, synthesis, and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives, revealing their effectiveness as antimicrobial and antiproliferative agents, which underscores the therapeutic potential of sulfonamide derivatives in treating infections and cancer (Abd El-Gilil, 2019).
Environmental Applications
The research also extends to environmental applications, where sulfonamide antibiotics have been identified as persistent contaminants. Investigations into their degradation pathways have revealed novel microbial strategies for eliminating these compounds, such as ipso-hydroxylation followed by fragmentation, which could be crucial for mitigating the environmental impact of sulfonamide antibiotics and combating antibiotic resistance (Ricken et al., 2013).
Future Directions
Mechanism of Action
Target of Action
It is known that compounds containing theindole nucleus and imidazole moiety have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, indicating that they may interact with a variety of targets within the body .
Mode of Action
Compounds containing theindole nucleus and imidazole moiety are known to interact with their targets in a variety of ways . For example, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses . Similarly, imidazole-containing compounds have been used in a wide range of applications, from pharmaceuticals to dyes for solar cells .
Biochemical Pathways
Compounds containing theindole nucleus and imidazole moiety have been found to influence a variety of biochemical pathways . For example, indole derivatives have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Similarly, imidazole-containing compounds have been used in a wide range of applications, from pharmaceuticals to dyes for solar cells .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Compounds containing theindole nucleus and imidazole moiety have been found to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly impact the action of a compound, including its interaction with its targets, its pharmacokinetic properties, and its overall therapeutic efficacy .
properties
IUPAC Name |
3,4-difluoro-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N4O3S/c1-19-7-12(17-8-19)23(21,22)18-5-4-16-13(20)9-2-3-10(14)11(15)6-9/h2-3,6-8,18H,4-5H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUVIZRDHSAFNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


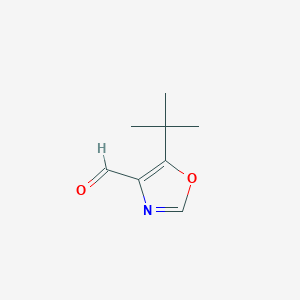
![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2925926.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2925929.png)
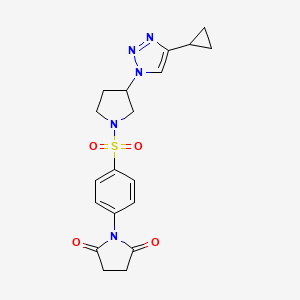
![N-(furan-2-ylmethyl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2925932.png)
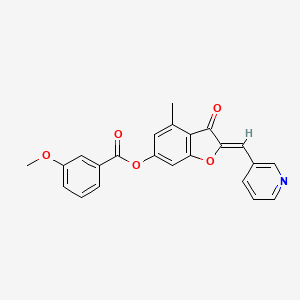
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2925935.png)
![Methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2925936.png)
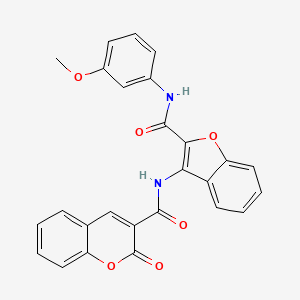
![cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine hydrochloride](/img/structure/B2925938.png)
